Bis(2-butyloctyl) 10-oxononadecanedioate

描述

属性

分子式 |

C43H82O5 |

|---|---|

分子量 |

679.1 g/mol |

IUPAC 名称 |

bis(2-butyloctyl) 10-oxononadecanedioate |

InChI |

InChI=1S/C43H82O5/c1-5-9-13-23-31-39(29-11-7-3)37-47-42(45)35-27-21-17-15-19-25-33-41(44)34-26-20-16-18-22-28-36-43(46)48-38-40(30-12-8-4)32-24-14-10-6-2/h39-40H,5-38H2,1-4H3 |

InChI 键 |

IJDCDJQBRGVURZ-UHFFFAOYSA-N |

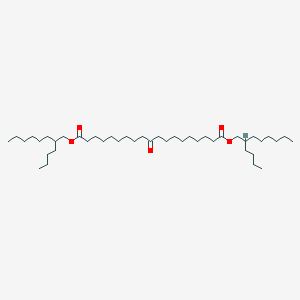

规范 SMILES |

CCCCCCC(CCCC)COC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |

产品来源 |

United States |

Foundational & Exploratory

Bis(2-butyloctyl) 10-oxononadecanedioate: A Technical Guide for Researchers

CAS Number: 2036272-58-7

Introduction: Bis(2-butyloctyl) 10-oxononadecanedioate is an ionizable lipid-like compound increasingly recognized for its potential in advanced drug delivery systems.[1][2] Specifically, its molecular structure, featuring a polar head group and four hydrophobic tails bound by esters, makes it a prime candidate for the formulation of lipid nanoparticles (LNPs) for the encapsulation and delivery of therapeutic payloads such as messenger RNA (mRNA).[1][2][3] This technical guide provides a comprehensive overview of the available information on this compound and outlines representative experimental protocols relevant to its application in drug delivery research.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its key chemical identifiers and computed properties. This information is crucial for researchers working with this compound for formulation and analytical purposes.

| Property | Value | Source |

| CAS Number | 2036272-58-7 | [3] |

| Molecular Formula | C43H82O5 | [3] |

| Molecular Weight | 679.12 g/mol | [3] |

| Exact Mass | 678.6162 | [3] |

| Elemental Analysis | C, 76.05; H, 12.17; O, 11.78 | [3] |

| Description | Ionizable lipid-like PEG compound | [3] |

| Purity | ≥98% (typical) | [1] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[3] |

Applications in Drug Delivery

This compound is primarily designed for use in lipid-based drug delivery systems. Its ionizable nature is a key feature, allowing for efficient encapsulation of nucleic acids like mRNA at an acidic pH and facilitating their release into the cytoplasm of target cells at physiological pH. The four hydrophobic tails contribute to the stability of the lipid nanoparticles and their ability to traverse cellular membranes.

The primary application of this and similar ionizable lipids is in the formulation of Lipid Nanoparticles (LNPs) for:

-

mRNA vaccines and therapeutics: Encapsulation protects the mRNA from degradation and facilitates its delivery into cells to produce a therapeutic protein or antigen.

-

Gene therapy: Delivery of genetic material to treat or prevent diseases.

Experimental Protocols

General Synthesis of Ionizable Lipids

The synthesis of ionizable lipids like this compound typically involves a multi-step process. A common approach is the esterification of a dicarboxylic acid with a corresponding alcohol. The following is a generalized protocol:

-

Reaction Setup: A dicarboxylic acid (e.g., 10-oxononadecanedioic acid) and an alcohol (e.g., 2-butyloctanol) are dissolved in an appropriate organic solvent (e.g., dichloromethane (B109758) or toluene) in a round-bottom flask.

-

Catalysis: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) with 4-dimethylaminopyridine) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours to days, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure ionizable lipid.

-

Characterization: The structure and purity of the final product are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy.

Formulation of Lipid Nanoparticles (LNPs)

The formulation of LNPs encapsulating mRNA is a critical step and is often achieved using microfluidic mixing techniques to ensure uniform particle size and high encapsulation efficiency.

-

Preparation of Lipid Stock Solution: The ionizable lipid (this compound), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio.

-

Preparation of mRNA Aqueous Solution: The mRNA is dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a controlled flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microchannels leads to the self-assembly of LNPs.

-

Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated mRNA. The LNPs can then be concentrated using centrifugal filter units.

Characterization of Lipid Nanoparticles

Once formulated, the LNPs must be thoroughly characterized to ensure they meet the required specifications for in vitro and in vivo studies.

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.

-

Encapsulation Efficiency: Typically quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100) to determine the amount of encapsulated mRNA.

-

Morphology: Visualized using cryogenic transmission electron microscopy (cryo-TEM) to observe the size, shape, and structure of the LNPs.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the use of this compound in research.

References

- 1. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]

- 3. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Bis(2-butyloctyl) 10-oxononadecanedioate in mRNA Delivery

Disclaimer: As of December 2025, detailed experimental data and specific protocols for Bis(2-butyloctyl) 10-oxononadecanedioate are not extensively available in the public domain. This guide is constructed based on the established mechanism of action for ionizable lipids of a similar class used in lipid nanoparticle (LNP)-mediated mRNA delivery. The experimental protocols provided are representative of standard methods in the field and are not derived from studies specifically utilizing this compound.

Introduction

This compound is an ionizable lipid-like compound that has been identified for its potential use in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] Its molecular structure, featuring four hydrophobic tails connected by ester linkages, is designed to facilitate the encapsulation of nucleic acids and their subsequent delivery across biological membranes.[2] The core of its mechanism of action lies in its ability to remain neutral at physiological pH and become protonated within the acidic environment of the endosome, a critical step for the release of its mRNA payload into the cytoplasm.

The unique structure of this compound, particularly its multiple hydrophobic tails, is intended to enhance its interaction with biological membranes, potentially improving the efficiency of mRNA delivery compared to traditional lipids.[2] This guide will delve into the theoretical mechanism of action of this compound, supported by the general principles of ionizable lipid-mediated drug delivery, and provide standardized experimental protocols relevant to its application.

Core Mechanism of Action: LNP-Mediated mRNA Delivery

The primary role of this compound is as a key component of lipid nanoparticles designed to deliver mRNA. The overall mechanism can be broken down into several key stages:

-

mRNA Encapsulation: In an acidic aqueous buffer, the ionizable lipid, along with other lipid components, is mixed with mRNA. The lipid's amine groups become protonated, leading to a positive charge that facilitates the complexation and encapsulation of the negatively charged mRNA backbone.

-

LNP Formation and Systemic Circulation: The lipid-mRNA complexes self-assemble into LNPs, which are then dialyzed into a neutral pH buffer for storage and administration. In the bloodstream (at physiological pH ~7.4), the ionizable lipid is deprotonated and becomes neutral, which is crucial for reducing toxicity and preventing aggregation.

-

Cellular Uptake: LNPs are taken up by cells, primarily through endocytosis.

-

Endosomal Escape: This is the most critical step and the central part of the mechanism of action for ionizable lipids. As the endosome matures, its internal pH drops to around 5-6. In this acidic environment, the ionizable lipid becomes protonated again. This positive charge allows it to interact with negatively charged lipids in the endosomal membrane, disrupting the membrane's integrity and facilitating the release of the mRNA into the cytoplasm.

-

mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

Signaling Pathway and Cellular Trafficking

The following diagram illustrates the proposed cellular trafficking and mechanism of action for an LNP formulated with an ionizable lipid like this compound.

Caption: Cellular uptake and endosomal escape of an mRNA-LNP.

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following table provides a template of the key parameters that would be essential to characterize its performance in an LNP formulation. These values are hypothetical and for illustrative purposes only.

| Parameter | Typical Range for Ionizable Lipids | Description |

| pKa | 6.0 - 7.0 | The pH at which the ionizable lipid is 50% protonated. Crucial for endosomal escape. |

| LNP Size (Z-average) | 80 - 120 nm | The mean hydrodynamic diameter of the nanoparticles, affecting biodistribution. |

| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution of the LNPs. Lower values indicate a more uniform population. |

| mRNA Encapsulation Efficiency | > 90% | The percentage of mRNA that is successfully encapsulated within the LNPs. |

| In vitro Transfection Efficiency | Varies (cell-type dependent) | The efficiency of protein expression from the delivered mRNA in cultured cells. |

| In vivo Efficacy (e.g., protein expression in target tissue) | Varies (animal model, dose) | The level of protein expression observed in a living organism after LNP administration. |

Detailed Experimental Protocols

The following are detailed, generic protocols for the formulation and characterization of mRNA-containing lipid nanoparticles. These protocols are representative of standard practices in the field and would be applicable for evaluating this compound.

In Vitro Transcription and Purification of mRNA

This protocol describes the generation of mRNA from a DNA template.

Workflow Diagram:

Caption: Workflow for in vitro transcription and purification of mRNA.

Methodology:

-

Template Preparation: A linear DNA template containing a T7 promoter, the gene of interest, and a poly(A) tail is prepared, typically by PCR or plasmid linearization.

-

In Vitro Transcription (IVT) Reaction:

-

Assemble the IVT reaction at room temperature by combining the following in nuclease-free water:

-

T7 RNA polymerase buffer

-

Ribonucleotide triphosphates (NTPs), often with a modified uridine (B1682114) triphosphate (e.g., N1-methylpseudouridine-5'-triphosphate) to reduce immunogenicity.

-

A cap analog (e.g., CleanCap® reagent).

-

T7 RNA polymerase.

-

Linear DNA template.

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

DNA Template Removal: Add DNase I to the reaction mixture and incubate for 30 minutes at 37°C to digest the DNA template.

-

mRNA Purification: Purify the mRNA using a method such as lithium chloride (LiCl) precipitation or silica-based column chromatography to remove enzymes, unincorporated nucleotides, and DNA fragments.

-

Quality Control:

-

Determine the mRNA concentration using a UV-Vis spectrophotometer (e.g., NanoDrop).

-

Assess the integrity and size of the mRNA transcript by running a sample on a denaturing agarose (B213101) gel or using capillary electrophoresis.

-

LNP Formulation via Microfluidic Mixing

This protocol describes the formation of mRNA-LNPs using a microfluidic device.

Workflow Diagram:

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Methodology:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid (this compound), a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695) at a specific molar ratio.

-

Prepare mRNA Solution: Dilute the purified mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

-

Microfluidic Mixing:

-

Load the lipid solution and the mRNA solution into separate syringes.

-

Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a NanoAssemblr).

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid mixing in the microchannels leads to the self-assembly of LNPs.

-

-

Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.

-

Concentration and Sterilization: Concentrate the LNP suspension if necessary and sterilize by passing it through a 0.22 µm filter.

Characterization of LNPs

4.3.1. Size and Polydispersity by Dynamic Light Scattering (DLS)

-

Dilute a small aliquot of the LNP formulation in PBS.

-

Measure the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) using a DLS instrument.

-

Measurements are typically taken at 25°C.

4.3.2. mRNA Encapsulation Efficiency using RiboGreen Assay

-

Prepare two sets of LNP samples:

-

Set A (Intact LNPs): Dilute the LNP formulation in a TE buffer.

-

Set B (Lysed LNPs): Dilute the LNP formulation in a TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the mRNA.

-

-

Prepare a standard curve of the free mRNA in the same buffer conditions.

-

Add the RiboGreen fluorescent dye to all samples and standards. The dye fluoresces upon binding to nucleic acids.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate Encapsulation Efficiency (EE):

-

Determine the concentration of free mRNA from Set A using the standard curve.

-

Determine the total mRNA concentration from Set B.

-

EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

Conclusion

This compound is a promising ionizable lipid for the development of next-generation mRNA delivery systems. Its mechanism of action is predicated on its pH-responsive nature, which is the cornerstone of effective endosomal escape and subsequent cytoplasmic delivery of its mRNA cargo. While specific experimental data for this compound remains limited in publicly accessible literature, the principles of its function can be confidently inferred from the extensive research on other ionizable lipids. The provided protocols offer a robust framework for the formulation, characterization, and evaluation of LNP-based mRNA delivery vehicles utilizing this and similar ionizable lipids. Further research into the specific biophysical properties and in vivo performance of LNPs formulated with this compound is necessary to fully elucidate its potential in clinical applications.

References

A Technical Guide to the Solubility Profile of Bis(2-butyloctyl) 10-oxononadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butyloctyl) 10-oxononadecanedioate is a complex, ionizable lipid-like compound with potential applications in advanced drug delivery systems, particularly for the encapsulation and delivery of messenger RNA (mRNA).[1] A thorough understanding of its solubility profile is critical for formulation development, ensuring stability, bioavailability, and overall efficacy of the final therapeutic product. This technical guide outlines the known physicochemical properties of this compound and provides a comprehensive framework of experimental protocols for determining its solubility in various pharmaceutically relevant solvents. Due to the novelty of this compound, extensive public solubility data is not available; therefore, this document serves as a procedural guide for researchers to generate this crucial dataset.

Physicochemical Properties

The fundamental physicochemical properties of a compound are the foundation for understanding its behavior in different solvent systems. The known properties of this compound are summarized below.

Table 1: Known Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₃H₈₂O₅ | BroadPharm[1] |

| Molecular Weight | 679.1 g/mol | BroadPharm[1] |

| CAS Number | 2036272-58-7 | BroadPharm[1] |

| Description | An ionizable lipid-like compound containing four hydrophobic tails bound by esters. | BroadPharm[1] |

Solubility Data

Quantitative solubility data for this compound is not currently available in the public domain. The following table is provided as a template for researchers to populate upon experimental determination. Given its highly lipophilic structure, solubility is expected to be low in aqueous media and higher in organic solvents and lipids.[2][3]

Table 2: Template for Experimentally Determined Solubility Data

| Solvent/System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetate Buffer (pH 5.0) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Propylene Glycol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Polyethylene Glycol 400 (PEG 400) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Medium-Chain Triglycerides (e.g., Caprylic/Capric Triglyceride) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| 1-Octanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, a standardized protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved substance in the supernatant.

3.1. Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

3.2. Materials and Equipment

-

This compound (solid form, >98% purity)[1]

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Shaker-incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge capable of high RPM

-

Syringes and syringe filters (e.g., 0.22 µm hydrophilic or hydrophobic, depending on the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

-

Volumetric flasks and pipettes

3.3. Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25°C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[1][6] The time required to reach equilibrium should be established by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15-30 minutes).[1][7]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC or LC-MS method.

-

Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining thermodynamic solubility is depicted in the diagram below.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Conclusion

The determination of the solubility profile of this compound is a prerequisite for its successful application in pharmaceutical formulations. While specific data is not yet publicly documented, the established shake-flask method provides a robust and reliable framework for its characterization. The protocols and data templates provided in this guide are intended to assist researchers in generating the high-quality, reproducible data needed to advance the development of novel lipid-based drug delivery systems. This systematic approach will enable a deeper understanding of the compound's behavior and facilitate the rational design of effective mRNA therapeutics.

References

- 1. biopharma-asia.com [biopharma-asia.com]

- 2. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 3. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

Unveiling Bis(2-butyloctyl) 10-oxononadecanedioate: A Technical Guide to a Novel Ionizable Lipid for mRNA Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butyloctyl) 10-oxononadecanedioate has emerged as a significant ionizable lipid in the landscape of non-viral vectors for nucleic acid delivery. Its unique structural features, characterized by a central keto-dicarboxylic acid backbone and branched alkyl chains, are designed to facilitate the effective encapsulation and intracellular delivery of messenger RNA (mRNA). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of this compound, with a focus on its role in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways are presented to serve as a valuable resource for the scientific community.

Introduction: The Rise of Ionizable Lipids in Genetic Medicine

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. The success of these modalities is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have become the leading platform for mRNA delivery, owing to their ability to protect the fragile mRNA molecule from degradation and facilitate its entry into target cells.

At the heart of these LNPs are ionizable lipids. These specialized molecules are engineered to be cationic at a low pH, allowing for efficient complexation with negatively charged mRNA during LNP formulation. Upon entering the bloodstream, the LNPs maintain a near-neutral surface charge at physiological pH, reducing non-specific interactions and improving their safety profile. Once inside the cell, the acidic environment of the endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. The discovery and optimization of novel ionizable lipids remain a critical area of research to enhance the potency and therapeutic window of mRNA-based medicines.

Discovery and History of this compound

The discovery of this compound is not chronicled in traditional academic literature but is detailed in the patent literature, a common trajectory for compounds developed in industrial pharmaceutical research. The first public disclosure of this molecule, including its synthesis and application, appears in the European Patent EP 4 059 505 B1, filed in 2020. The inventors credited are Fukushima Shigeru, Kumasaka Aya, and Kawakami Shota.

This patent places this compound within a class of novel lipids for nucleic acid delivery. The invention was motivated by the need for lipid compositions capable of achieving excellent delivery of a wide variety of nucleic acids. The patent highlights the ongoing challenge of developing lipid compositions that can efficiently deliver nucleic acids while minimizing the toxicity associated with cationic lipids. The structure of this compound, with its specific ester linkages and branched alkyl chains, represents a deliberate design to address these challenges. Its recent emergence underscores the continuous innovation in the field of drug delivery, driven by the expanding potential of nucleic acid-based therapies.

Physicochemical Properties and Structural Features

This compound is an ionizable lipid-like molecule with a molecular formula of C43H82O5 and a molecular weight of 679.11 g/mol .[1] Its structure is characterized by a 19-carbon dicarboxylic acid backbone containing a central ketone group at the 10th position. This backbone is esterified at both ends with 2-butyloctanol, a branched alcohol.

The key structural features contributing to its function include:

-

Ionizable Headgroup (Implicit): While not containing a primary amine, the overall structure is designed to be part of a lipid nanoparticle formulation that becomes positively charged in the acidic environment of the endosome, facilitating mRNA release.

-

Biodegradable Ester Linkages: The ester bonds connecting the dicarboxylic acid backbone to the alkyl chains are susceptible to hydrolysis, potentially leading to the breakdown of the molecule into smaller, more easily cleared components, which can contribute to a better safety profile.

-

Branched Hydrophobic Tails: The four hydrophobic tails, provided by the two 2-butyloctyl groups, create a bulky, lipid-soluble domain. This branching is thought to influence the packing of the lipids within the LNP, potentially creating imperfections that facilitate the endosomal escape of the mRNA.

| Property | Value | Reference |

| Molecular Formula | C43H82O5 | [1] |

| Molecular Weight | 679.11 g/mol | [1] |

| CAS Number | 2036272-58-7 | |

| Description | Ionizable lipid-like compound |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, as detailed in patent EP 4 059 505 B1. The key steps involve the synthesis of the 10-oxononadecanedioic acid backbone followed by its esterification with 2-butyloctan-1-ol.

Step 1: Synthesis of 10-Oxononadecanedioic Acid

The synthesis of the dicarboxylic acid precursor is a critical step. While the patent provides a specific route from a tetraester precursor, a general approach for the synthesis of long-chain keto-dicarboxylic acids involves the oxidation of corresponding cyclic or unsaturated precursors.

Step 2: Esterification of 10-Oxononadecanedioic Acid with 2-Butyloctan-1-ol

This step involves the formation of ester bonds between the dicarboxylic acid and the branched alcohol.

-

Reactants and Reagents:

-

10-oxononadecanedioic acid

-

2-butyloctan-1-ol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

10% aqueous potassium hydrogen sulfate (B86663) solution

-

Hexane

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 10-oxononadecanedioic acid (1 equivalent), 2-butyloctan-1-ol (2.2 equivalents), triethylamine (4.2 equivalents), and 4-dimethylaminopyridine (0.6 equivalents) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.9 equivalents).

-

Stir the reaction mixture at room temperature for 48 hours.

-

After the reaction is complete, add a 10% aqueous potassium hydrogen sulfate solution, hexane, and ethyl acetate to the reaction mixture for extraction.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Distill the solvent under reduced pressure.

-

Purify the obtained residue by silica (B1680970) gel column chromatography (eluent: ethyl acetate-hexane) to yield this compound as a colorless oily substance.

-

-

Characterization Data (from patent EP 4 059 505 B1):

-

1H-NMR (CDCl3) δ: 3.97 (4H, d, J = 6.0 Hz), 2.38 (4H, t, J = 7.2 Hz), 2.30 (4H, t, J = 7.2 Hz), 1.66-1.49 (10H, m), 1.36-1.23 (48H, m), 0.92-0.83 (12H, m).

-

Formulation of Lipid Nanoparticles (LNPs)

This compound is a key component in lipid nanoparticle formulations for mRNA delivery. A typical formulation includes the ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.

-

Components:

-

This compound (ionizable lipid)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)

-

Cholesterol

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated lipid)

-

mRNA

-

Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Dialysis buffer (e.g., PBS, pH 7.4)

-

-

General Protocol (Microfluidic Mixing):

-

Prepare a lipid mixture by dissolving this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Dissolve the mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0).

-

Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio.

-

The rapid mixing leads to the self-assembly of the lipids and mRNA into LNPs.

-

Dialyze the resulting LNP dispersion against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

-

Concentrate and sterile-filter the final LNP formulation.

-

Signaling Pathways and Experimental Workflows

The primary role of this compound is within the delivery vehicle, and its direct interaction with specific signaling pathways is not its primary mechanism of action. However, the process of LNP-mediated mRNA delivery involves a series of cellular events that can be visualized.

Caption: Cellular uptake and endosomal escape pathway of an mRNA-LNP.

References

A Comprehensive Technical Guide to the Structural Characterization of Bis(2-butyloctyl) 10-oxononadecanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-butyloctyl) 10-oxononadecanedioate is a lipid-like molecule with potential applications in drug delivery systems, particularly for the encapsulation of therapeutic agents such as mRNA[1]. Its structure, featuring a long aliphatic chain with a central ketone and two ester linkages to branched alkyl chains, dictates its physicochemical properties and its performance in formulation. A thorough structural characterization is paramount for quality control, regulatory approval, and ensuring the consistency and efficacy of any drug delivery vehicle employing this excipient.

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation and characterization of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₄₃H₈₂O₅

-

Molecular Weight: 679.1 g/mol

-

CAS Number: 2036272-58-7

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data is predicted based on the known structure and spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.2 | d | 4H | -O-CH ₂-CH(CH₂CH₂CH₃)(CH₂)₅CH₃ |

| ~2.4 | t | 4H | -CH ₂-C(=O)-CH ₂- |

| ~2.2 | t | 4H | -CH ₂-C(=O)O- |

| ~1.5 - 1.7 | m | 2H | -O-CH₂-CH (CH₂CH₂CH₃)(CH₂)₅CH₃ |

| ~1.2 - 1.4 | m | 52H | Aliphatic chain protons |

| ~0.8 - 0.9 | t | 12H | Terminal methyl (-CH₃) protons |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | Ketone carbonyl (-C =O) |

| ~173 | Ester carbonyl (-C =O)O- |

| ~65 | Methylene attached to ester oxygen (-O-C H₂-) |

| ~42 | Methylene alpha to ketone (-C H₂-C(=O)-C H₂-) |

| ~38 | Methine in butyloctyl group (-O-CH₂-C H-) |

| ~34 | Methylene alpha to ester carbonyl (-C H₂-C(=O)O-) |

| ~22-32 | Aliphatic chain carbons |

| ~14 | Terminal methyl carbons (-C H₃) |

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretching (aliphatic) |

| ~1735 | Strong | C=O stretching (ester)[2][3] |

| ~1715 | Strong | C=O stretching (ketone)[2][3][4] |

| ~1465 | Medium | C-H bending (methylene) |

| ~1170 | Strong | C-O stretching (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion |

| 679.6 | [M+H]⁺ (protonated molecule) |

| 680.6 | [M+H]⁺ isotopic peak |

| 509.4 | [M - C₁₂H₂₅O]⁺ (loss of a butyloctoxy group) |

| 339.2 | [M - 2(C₁₂H₂₅O)]⁺ (loss of both butyloctoxy groups) |

| Varies | Fragments from cleavage alpha to the ketone and ester groups, and potential McLafferty rearrangements[5][6][7]. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR Spectroscopy (HSQC/HMBC):

-

To unambiguously assign proton and carbon signals, two-dimensional correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.

-

HSQC will correlate directly bonded carbon and proton atoms.

-

HMBC will show correlations between carbons and protons over two to three bonds, which is crucial for identifying the connectivity of the ester and ketone functional groups to the aliphatic chains.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups, specifically the ketone and ester carbonyls.

Methodology:

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to confirm the overall structure.

Methodology:

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that will likely produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS):

-

To gain further structural information, perform MS/MS on the protonated molecular ion.

-

The fragmentation pattern will provide evidence for the connectivity of the ester and ketone groups and the structure of the alkyl chains.

-

Visualization of Workflows and Pathways

Synthesis Pathway

The synthesis of this compound would likely involve the esterification of 10-oxononadecanedioic acid with 2-butyloctan-1-ol.

Caption: Proposed synthesis pathway for this compound.

Structural Characterization Workflow

A logical workflow ensures all necessary data is collected for a comprehensive structural analysis.

Caption: Workflow for the structural characterization of the target molecule.

Conclusion

The structural characterization of this compound requires a multi-technique approach. The combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry provides complementary information that, when integrated, allows for an unambiguous confirmation of the molecule's structure. The methodologies and predicted data presented in this guide serve as a robust framework for researchers and drug development professionals to ensure the quality and identity of this important lipid excipient.

References

An In-depth Technical Guide to Bis(2-butyloctyl) 10-oxononadecanedioate (C43H82O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butyloctyl) 10-oxononadecanedioate is an ionizable lipid that has garnered attention within the pharmaceutical and biotechnology sectors for its potential application in advanced drug delivery systems. Its chemical structure, featuring a long-chain dicarboxylic acid esterified with branched alcohols, imparts properties that are highly suitable for the encapsulation and delivery of nucleic acids, particularly messenger RNA (mRNA). This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a proposed synthesis protocol, and its role in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Due to the limited publicly available experimental data specific to this molecule, this guide also incorporates generalized protocols and mechanisms relevant to its class of ionizable lipids.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C43H82O5. Its structure consists of a 19-carbon dicarboxylic acid backbone with a ketone group at the 10th position, ester-linked to two 2-butyloctanol molecules. This structure results in four hydrophobic tails, a characteristic that is advantageous for the formation of stable lipid nanoparticles.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C43H82O5 | [1] |

| Molecular Weight | 679.1 g/mol | [1] |

| CAS Number | 2036272-58-7 | [1] |

| Appearance | Not specified (likely an oil or waxy solid at room temperature) | Inferred |

| Purity | >98% (as commercially available) | [1] |

| Storage Condition | -20°C | [1] |

The synthesis of this lipid involves the esterification of two precursor molecules: 10-oxononadecanedioic acid and 2-butyloctanol. The properties of these precursors are summarized below.

Table 2: Properties of Precursor Molecules

| Precursor | Chemical Formula | Molecular Weight | Key Properties | Source |

| 10-Oxononadecanedioic Acid | C19H34O5 | 342.47 g/mol | Long-chain dicarboxylic acid with a central ketone group. Likely a solid at room temperature. | Inferred |

| 2-Butyloctanol | C12H26O | 186.33 g/mol | Branched-chain fatty alcohol. Colorless liquid, Boiling Point: 145-149 °C, Density: 0.833 g/mL at 25 °C. | [2][3] |

Synthesis Protocol (Proposed)

Experimental Protocol: Fischer Esterification

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1 molar equivalent of 10-oxononadecanedioic acid in a suitable solvent like toluene.

-

Addition of Alcohol: Add 2.2 molar equivalents of 2-butyloctanol to the flask. The slight excess of the alcohol helps to ensure the complete conversion of the dicarboxylic acid.

-

Catalyst Addition: Add a catalytic amount (e.g., 0.05 molar equivalents) of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Role in mRNA Delivery and Lipid Nanoparticle Formulation

Ionizable lipids like this compound are critical components of lipid nanoparticles for mRNA delivery. At a low pH (typically around 4), the lipid's amino group (in this case, inferred to be part of the headgroup, though the specific ionizable group is not detailed in the available literature) becomes protonated, leading to a positive charge. This positive charge facilitates the electrostatic interaction and encapsulation of the negatively charged mRNA backbone. Upon administration and circulation at physiological pH (around 7.4), the lipid becomes neutral, reducing potential toxicity. Once inside the endosome of a target cell, the lower pH of the endosome again protonates the lipid, which is thought to promote the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.

Experimental Protocol: Formulation of mRNA-Loaded Lipid Nanoparticles (Generalized)

This protocol is a generalized procedure for the formulation of LNPs using a microfluidic mixing device, which is a common method for producing particles with a uniform size distribution.

-

Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in ethanol (B145695). A typical molar ratio might be 50% ionizable lipid (this compound), 10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), 38.5% cholesterol, and 1.5% PEG-lipid (e.g., DMG-PEG 2000).

-

mRNA Solution Preparation: Dissolve the mRNA transcript in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

-

Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe of a microfluidic mixing device (e.g., a NanoAssemblr). Set the flow rate ratio of the aqueous to the ethanolic phase typically at 3:1.

-

Nanoparticle Formation: The rapid mixing of the two solutions leads to a change in solvent polarity, causing the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

-

Purification and Buffer Exchange: The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the buffer.

-

Characterization: The formulated LNPs should be characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Mechanism of Cellular Delivery

While the specific interactions of this compound at the cellular level have not been detailed in the literature, a general mechanism for LNP-mediated mRNA delivery can be outlined.

-

Uptake: The LNPs are taken up by target cells through endocytosis.

-

Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, leading to a net positive charge on the LNP. This is thought to facilitate the interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the mRNA into the cytoplasm.

-

Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

Conclusion

This compound represents a promising, yet not extensively characterized, ionizable lipid for the formulation of lipid nanoparticles for mRNA delivery. Its chemical structure is well-suited for the encapsulation and cellular delivery of nucleic acids. While specific experimental data for this molecule is sparse in the public domain, this guide provides a framework for its synthesis, formulation into LNPs, and the proposed mechanism of action based on the broader understanding of ionizable lipids in drug delivery. Further research is warranted to fully elucidate the specific properties and performance of this lipid in preclinical and clinical applications.

References

An In-Depth Technical Guide to the Ionizable Cationic Lipid: Bis(2-butyloctyl) 10-oxononadecanedioate

This technical guide provides a comprehensive overview of the ionizable cationic lipid Bis(2-butyloctyl) 10-oxononadecanedioate, tailored for researchers, scientists, and drug development professionals. The guide details its core properties, synthesis, formulation into lipid nanoparticles (LNPs) for nucleic acid delivery, and the requisite experimental protocols for its characterization and evaluation.

Core Concepts and Physicochemical Properties

This compound is an ionizable lipid-like molecule designed for the encapsulation and delivery of nucleic acids, such as mRNA. Its structure features a central 10-oxononadecanedioate core, which is ester-linked to two branched 2-butyloctanol hydrophobic tails. The presence of a ketone group within the linker region and the branched nature of the lipid tails are key structural features that can influence the physicochemical properties and biological performance of the resulting lipid nanoparticles (LNPs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C43H82O5 | BroadPharm |

| Molecular Weight | 679.1 g/mol | BroadPharm |

| CAS Number | 2036272-58-7 | BroadPharm |

| Description | An ionizable lipid-like compound containing four hydrophobic tails bound by esters. | BroadPharm |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 10-oxononadecanedioic acid with 2-butyloctanol. A European patent (EP 4059505 B1) describes a synthetic route for related compounds, which can be adapted for this specific lipid.

Experimental Protocol: Synthesis

Materials:

-

10-oxononadecanedioic acid

-

2-butyloctanol

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or another suitable solvent

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 10-oxononadecanedioic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 2.2 equivalents of 2-butyloctanol to the solution.

-

In a separate flask, dissolve 2.2 equivalents of DCC and a catalytic amount of DMAP in anhydrous DCM.

-

Slowly add the DCC/DMAP solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Lipid Nanoparticle Formulation and Characterization

This compound is a key component of LNPs for nucleic acid delivery. These LNPs are typically formulated with a helper lipid, cholesterol, and a PEGylated lipid to ensure stability and efficient delivery.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA (e.g., encoding a reporter protein like luciferase)

-

Ethanol (B145695) (absolute)

-

Citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare an aqueous phase by dissolving the mRNA in citrate buffer (pH 4.0).

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the mRNA.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4 °C to remove ethanol and unencapsulated mRNA.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Experimental Protocol: LNP Characterization

1. Particle Size and Polydispersity Index (PDI):

-

Dilute the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential:

-

Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl).

-

Measure the surface charge using Laser Doppler Velocimetry.

3. mRNA Encapsulation Efficiency:

-

Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

-

Measure the fluorescence intensity of the LNP suspension before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

-

Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

4. pKa Determination:

-

Use a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment (e.g., 2-(p-toluidino)naphthalene-6-sulfonic acid, TNS).

-

Prepare a series of buffers with varying pH values (e.g., from pH 3 to pH 9).

-

Add the LNP suspension and TNS to each buffer.

-

Measure the fluorescence intensity at each pH.

-

The pKa is the pH at which 50% of the maximum fluorescence intensity is observed, representing the point where half of the ionizable lipids are protonated.

Table 2: Representative LNP Characterization Data (Illustrative)

| Parameter | Typical Value |

| Particle Size (Diameter) | 80 - 120 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (at pH 7.4) | -10 to +10 mV |

| mRNA Encapsulation Efficiency | > 90% |

| Apparent pKa | 6.0 - 6.8 |

Note: These values are typical for ionizable lipid-based LNPs and should be experimentally determined for formulations containing this compound.

In Vitro and In Vivo Evaluation

The efficacy of the LNP-formulated mRNA can be assessed through in vitro cell-based assays and in vivo animal models.

Experimental Protocol: In Vitro Transfection

Materials:

-

Hepatocellular carcinoma cell line (e.g., Huh-7 or HepG2)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

LNP-mRNA formulation (encoding a reporter like luciferase)

-

Luciferase assay reagent

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the LNP-mRNA formulation.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to the total protein concentration in each well.

Experimental Protocol: In Vivo Evaluation in Mice

Materials:

-

Female C57BL/6 mice (6-8 weeks old)

-

LNP-mRNA formulation (encoding luciferase)

-

D-luciferin (substrate for luciferase)

-

In vivo imaging system (IVIS)

Procedure:

-

Administer the LNP-mRNA formulation to the mice via intravenous (tail vein) injection.

-

At various time points (e.g., 6, 24, 48 hours) post-injection, administer D-luciferin via intraperitoneal injection.

-

Anesthetize the mice and image them using an IVIS to detect bioluminescence.

-

Quantify the bioluminescent signal in different organs to assess the biodistribution and protein expression levels.

Visualizing Workflows and Pathways

LNP Formulation and Characterization Workflow

An In-depth Technical Guide on the Biodegradability of Bis(2-butyloctyl) 10-oxononadecanedioate

Disclaimer: Direct experimental data on the biodegradability of Bis(2-butyloctyl) 10-oxononadecanedioate is not available in the public domain. This guide is therefore based on the compound's chemical structure, its known applications, and established principles of biodegradation for structurally related molecules, such as long-chain aliphatic esters. The experimental data presented is hypothetical and illustrative of what would be expected from standard biodegradability testing.

Introduction

This compound (CAS: 2036272-58-7) is a complex, ionizable lipid-like molecule with the molecular formula C43H82O5[1][2]. It is characterized by a long dicarboxylic acid backbone functionalized with a ketone group and esterified with two branched 2-butyloctanol side chains. This structure, featuring four hydrophobic tails and ester linkages, makes it suitable for applications in advanced drug delivery systems, particularly for the encapsulation and transport of nucleic acids like mRNA[1][3].

Given its use in biomedical applications, understanding the environmental fate and biodegradability of this compound is critical for assessing its lifecycle and potential environmental impact. This document provides a technical overview of the predicted biodegradability of this compound, outlines standard experimental protocols for its assessment, and proposes a likely metabolic pathway.

Predicted Biodegradability

Based on its structure as a large aliphatic ester, this compound is expected to be biodegradable, although likely not "readily" biodegradable due to its high molecular weight and hydrophobicity. The ester linkages are susceptible to enzymatic hydrolysis by common microbial esterases and lipases[4]. The resulting products, 10-oxononadecanedioic acid and 2-butyloctanol, would then be further metabolized. The long hydrocarbon chains suggest that the rate of degradation may be limited by the initial hydrolysis step.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical data from a standard ready biodegradability test, such as the OECD 301B (CO2 Evolution Test).

Table 1: Hypothetical Ready Biodegradability Data (OECD 301B)

| Parameter | Value | Unit | Notes |

| Test Duration | 28 | Days | Standard duration for ready biodegradability tests. |

| Test Substance Concentration | 15 | mg TOC/L | Typical concentration range is 10-20 mg Total Organic Carbon per liter. |

| Inoculum Source | Activated Sludge | - | A mixed population of microorganisms from a wastewater treatment plant. |

| Mineralization (% ThCO2) at Day 28 | 55 | % | Percentage of theoretical CO2 produced. A value <60% suggests the substance is not readily biodegradable. |

| 10-Day Window | Not Achieved | - | The 60% pass level was not reached within 10 days of exceeding 10% degradation. |

| Conclusion | Not Readily Biodegradable | - | The substance did not meet the criteria for rapid and complete biodegradation under the stringent test conditions. |

Experimental Protocols

To definitively determine the biodegradability, standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD) would be employed. The most appropriate method for this non-volatile compound would be the OECD 301B, CO2 Evolution Test.

OECD 301B: CO2 Evolution Test

This method determines the ultimate biodegradability of an organic compound in an aerobic aqueous medium. Microorganisms are exposed to the test substance as the sole source of organic carbon, and the extent of degradation is quantified by measuring the amount of carbon dioxide produced.

-

Principle: The test substance is incubated in a mineral salt medium, inoculated with microorganisms (typically from activated sludge), and aerated with CO2-free air. The CO2 evolved from the microbial respiration and degradation of the substance is trapped in a barium hydroxide (B78521) or sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer[5][6].

-

Test Setup:

-

Vessels: Multiple flasks are used, including test vessels with the substance and inoculum, control vessels with only inoculum (to measure blank CO2 evolution), and reference vessels with a readily biodegradable substance like sodium benzoate (B1203000) (to check the viability of the inoculum)[7].

-

Inoculum: A small concentration of a mixed microbial population, such as activated sludge from a wastewater treatment plant, is used[6].

-

Medium: A mineral medium containing essential salts (potassium, sodium, calcium, magnesium, iron) is prepared in purified water.

-

CO2 Trapping: The effluent air from each flask is passed through a series of traps containing a known concentration of Ba(OH)2 or NaOH.

-

-

Procedure:

-

The test substance is added to the test vessels to achieve a concentration of 10-20 mg of Total Organic Carbon (TOC) per liter.

-

The vessels are inoculated and incubated in the dark at a constant temperature (22 ± 2°C) for 28 days[8].

-

The CO2 traps are analyzed at regular intervals to determine the amount of CO2 produced.

-

-

Data Analysis: The percentage of biodegradation is calculated as the cumulative CO2 produced by the test substance (corrected for the blank) divided by its Theoretical CO2 (ThCO2), which is calculated from the molecular formula[5].

-

Pass Criteria: A substance is considered "readily biodegradable" if it reaches 60% of ThCO2 production within a 10-day window during the 28-day test period[7][9].

Visualization of Pathways and Workflows

Proposed Biodegradation Pathway

The biodegradation of this compound is predicted to occur in a two-stage process. The first stage is the hydrolysis of the ester bonds, followed by the degradation of the resulting components via beta-oxidation.

Caption: Proposed metabolic pathway for this compound.

The breakdown of dicarboxylic acids can occur in both mitochondria and peroxisomes, yielding acetyl-CoA and succinyl-CoA as products that can enter the TCA cycle[9][10].

Experimental Workflow for Biodegradability Assessment

The process of assessing the biodegradability of a chemical follows a logical, tiered approach, starting with screening tests for ready biodegradability.

Caption: Decision workflow for the assessment of chemical biodegradability.

References

- 1. Buy this compound [smolecule.com]

- 2. BOYAN PHARMA Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. OECD 301B Sustainable Guide [smartsolve.com]

- 8. matestlabs.com [matestlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Acidity of Bis(2-butyloctyl) 10-oxononadecanedioate

This technical guide provides a comprehensive analysis of the theoretical acidity (pKa) of Bis(2-butyloctyl) 10-oxononadecanedioate. While this molecule is structurally related to ionizable lipids used in mRNA delivery systems, its specific chemical structure dictates a unique acidic profile.[1] This document elucidates the concept of pKa in the context of this diester, explores the acidity of its parent dicarboxylic acid, details relevant experimental and computational protocols for pKa determination, and presents key data and workflows in the requested formats.

Theoretical pKa Analysis of this compound

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is fundamentally dependent on the presence of an ionizable proton that the molecule can donate.

1.1. Acidity of the Ester Form

This compound is a diester. The parent molecule, 10-oxononadecanedioic acid, possesses two carboxylic acid functional groups, each with an acidic proton. In the formation of the title compound, these acidic protons are replaced by 2-butyloctyl groups, forming ester linkages. Consequently, This compound does not have any readily ionizable protons and, in the strict Brønsted-Lowry sense, does not have a pKa value. The hydrogens on the carbon backbone are not sufficiently acidic to be considered for pKa in aqueous media.[2]

1.2. Potential for Hydrolysis

Although the ester itself is not acidic, it can undergo hydrolysis under acidic, basic, or enzymatic conditions to yield the parent 10-oxononadecanedioic acid and two molecules of 2-butyloctanol. The resulting dicarboxylic acid is ionizable and its pKa values would be relevant in biological or formulation contexts where such hydrolysis might occur.

1.3. Acidity of the Parent Dicarboxylic Acid

The parent molecule, 10-oxononadecanedioic acid, is a dicarboxylic acid and will have two pKa values, pKa₁ and pKa₂.

-

pKa₁: The dissociation of the first proton.

-

pKa₂: The dissociation of the second proton.

For long-chain dicarboxylic acids, the two carboxylic groups are sufficiently separated that they have minimal influence on each other.[3] Therefore, their pKa values are expected to be close to that of a similar monocarboxylic acid (typically around 4.8 to 5.0 in water). The first pKa will be slightly lower (more acidic) due to the slight electron-withdrawing inductive effect of the second carboxyl group, and the second pKa will be slightly higher (less acidic) because the second proton must dissociate from an already negatively charged molecule.

The presence of the 10-oxo (ketone) group is not expected to significantly influence the pKa of the distant carboxylic acid groups. While a ketone's C-H bonds at the adjacent alpha-position are weakly acidic (pKa ≈ 20), the ketone group itself has only a minor inductive effect over the long alkyl chain.[2]

Data Presentation: Theoretical pKa Values of Related Carboxylic Acids

Since a direct experimental pKa for 10-oxononadecanedioic acid is not available in the literature, the following table provides estimated values based on structurally similar long-chain dicarboxylic acids.

| Compound | pKa₁ (estimated) | pKa₂ (estimated) | Rationale |

| Long-chain α,ω-dicarboxylic acids (e.g., sebacic acid, C10) | ~4.5 | ~5.4 | The two carboxyl groups are far apart, leading to minimal electrostatic interaction. |

| Nonadecanedioic acid | ~4.6 | ~5.5 | With a C19 backbone, the carboxyl groups are very distant, behaving almost independently. |

| 10-Oxononadecanedioic acid | ~4.6 | ~5.5 | The keto group at the 10-position is too far to exert a significant inductive effect on the terminal carboxyl groups. |

Experimental Protocols for pKa Determination

Should it be necessary to determine the pKa of the parent 10-oxononadecanedioic acid experimentally, the following protocols are recommended.

3.1. Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[4][5] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[6]

-

Sample Preparation: Dissolve a precise amount of 10-oxononadecanedioic acid in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., methanol-water mixture) may be required.[5] The final concentration should be at least 10⁻⁴ M.[6]

-

Ionic Strength: Maintain a constant ionic strength in the solution using an inert salt like 0.15 M potassium chloride.[6]

-

Inert Atmosphere: Purge the solution with nitrogen before and during the titration to remove dissolved carbon dioxide, which can interfere with pH measurements.[6]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH.[6]

-

Data Acquisition: Record the pH after each incremental addition of titrant, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).[6]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the flat regions of the titration curve). The equivalence points are identified as the points of maximum slope (inflection points) on the curve.[5]

3.2. UV-Vis Spectrophotometry

This method is suitable if the protonated and deprotonated forms of the acid exhibit different UV-Vis absorption spectra.[5]

Methodology:

-

Spectral Characterization: Obtain the full UV-Vis absorption spectra of the pure protonated species (in a strongly acidic solution, e.g., pH ~2) and the pure fully deprotonated species (in a strongly basic solution, e.g., pH ~12).

-

Sample Preparation: Prepare a series of solutions of the dicarboxylic acid in buffers of precisely known pH values, spanning the expected pKa range (e.g., from pH 3 to 7).

-

Data Acquisition: Measure the absorbance of each buffered solution at a wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.

-

Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting sigmoidal curve will have inflection points that correspond to the pKa values. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal.[4]

Mandatory Visualizations

Caption: Logical relationship showing the absence of an acidic proton.

Caption: Ester hydrolysis pathway to the parent dicarboxylic acid.

Caption: Workflow for computational pKa prediction.

References

- 1. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]

- 2. Ketone - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Note: Utilizing Bis(2-butyloctyl) 10-oxononadecanedioate for High-Efficiency mRNA Encapsulation and Delivery

Introduction

The delivery of messenger RNA (mRNA) holds immense promise for a variety of therapeutic applications, including vaccines, protein replacement therapies, and gene editing.[1] Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo mRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its uptake and release into target cells.[2][3] The selection of the ionizable lipid is a critical determinant of the LNP's potency and safety profile. Bis(2-butyloctyl) 10-oxononadecanedioate is a novel ionizable lipid-like compound designed for efficient mRNA encapsulation and delivery.[4] Its unique structure, featuring four hydrophobic tails, contributes to the formation of stable nanoparticles and promotes effective endosomal escape.

This document provides detailed protocols for the formulation, characterization, and in vitro and in vivo evaluation of mRNA-loaded LNPs using this compound.

Materials and Methods

LNP Formulation Components

The formulation of mRNA-LNPs involves the precise mixing of several lipid components. A typical four-component system includes an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2][5]

| Component | Role in LNP Formulation | Recommended Molar Ratio (%) |

| This compound | Ionizable lipid for mRNA complexation and release | 50 |

| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Helper lipid for structural integrity | 10 |

| Cholesterol | Stabilizes the nanoparticle structure | 38.5 |

| DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | PEGylated lipid to control particle size and circulation time | 1.5 |

Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the nanoparticles.

-

Preparation of Lipid Stock Solutions:

-

Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol (B145695) to create individual stock solutions.

-

Combine the lipid stock solutions in the desired molar ratio (50:10:38.5:1.5) to create a final lipid mixture in ethanol.

-

-

Preparation of mRNA Aqueous Solution:

-

Dilute the mRNA transcript (e.g., encoding Firefly Luciferase) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated for efficient mRNA complexation.

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing system (e.g., NanoAssemblr®).

-

Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

-

Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

-

Initiate mixing. The rapid mixing of the two phases triggers the self-assembly of the LNPs as the ethanol is diluted, leading to the encapsulation of the mRNA.

-

-

Downstream Processing:

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a more neutral surface charge.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Protocol 2: Characterization of mRNA-LNPs

Proper characterization is essential to ensure the quality and consistency of the formulated LNPs.

-

Particle Size and Polydispersity Index (PDI):

-

Dilute the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

-

-

Zeta Potential:

-

Dilute the LNP suspension in an appropriate buffer.

-

Measure the surface charge using Laser Doppler Velocimetry.

-

-

mRNA Encapsulation Efficiency:

-

Use a nucleic acid quantification assay (e.g., RiboGreen® assay).

-

Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

-

Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100.

-

Expected LNP Characteristics

The following table summarizes the expected characteristics of LNPs formulated with this compound.

| Parameter | Expected Value |

| Hydrodynamic Diameter (nm) | 80 - 120 |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (mV) | -10 to +10 (at pH 7.4) |

| Encapsulation Efficiency (%) | > 90% |

In Vitro Evaluation

Protocol 3: In Vitro Transfection and Protein Expression

This protocol assesses the ability of the formulated LNPs to transfect cells and mediate protein expression in a cell culture model.

-

Cell Culture:

-

Culture a relevant cell line (e.g., HEK293T or HeLa cells) in appropriate media until they reach 70-80% confluency in a 96-well plate.

-

-

Transfection:

-

Dilute the mRNA-LNPs to the desired concentrations in cell culture media.

-

Remove the old media from the cells and add the LNP-containing media.

-

Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

-

Quantification of Protein Expression:

-

If using a reporter gene like Firefly Luciferase, lyse the cells and add the luciferase substrate.

-

Measure the resulting luminescence using a plate reader. The signal intensity is proportional to the amount of protein expressed.

-

In Vivo Evaluation

Protocol 4: In Vivo mRNA Delivery in a Murine Model

This protocol outlines a typical in vivo study to evaluate the biodistribution and efficacy of the mRNA-LNPs.[2]

-

Animal Model:

-

Use a suitable mouse strain (e.g., C57BL/6).

-

-

Administration:

-

Administer the mRNA-LNPs via a relevant route, such as intravenous (tail vein) injection.

-

-

Bioluminescence Imaging:

-